molecular formula C7H15NSi B1586904 tert-Butyldimethylsilyl cyanide CAS No. 56522-24-8

tert-Butyldimethylsilyl cyanide

Cat. No.: B1586904
CAS No.: 56522-24-8
M. Wt: 141.29 g/mol
InChI Key: CWAKIXKDPQTVTA-UHFFFAOYSA-N
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Description

tert-Butyldimethylsilyl cyanide: is a chemical compound with the molecular formula C7H15NSi. It is a trialkylsilyl cyanide, known for its bulkier structure compared to other silyl cyanides. This compound is primarily used in organic synthesis, particularly in the formation of cyanohydrins and other derivatives.

Biochemical Analysis

Biochemical Properties

tert-Butyldimethylsilyl cyanide is involved in biochemical reactions, particularly in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes

Cellular Effects

It is known to be toxic if swallowed, in contact with skin, or if inhaled . This suggests that it may have significant effects on cellular function and metabolism.

Molecular Mechanism

It is known to participate in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes

Temporal Effects in Laboratory Settings

It is known to be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known to be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it may have toxic or adverse effects at high doses.

Metabolic Pathways

It is known to participate in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes , suggesting that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

It is known to be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

It is known to be toxic if swallowed, in contact with skin, or if inhaled , suggesting that it may be directed to specific compartments or organelles where it exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyldimethylsilyl cyanide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with lithium cyanide in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems for precise control of reaction conditions, such as temperature and solvent purity, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: tert-Butyldimethylsilyl cyanide is unique due to its balance of steric bulk and reactivity, making it particularly useful in reactions where selectivity is crucial. Its bulkier structure compared to trimethylsilyl cyanide allows for better control over reaction outcomes, especially in the synthesis of complex molecules .

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl]formonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAKIXKDPQTVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404114
Record name tert-Butyldimethylsilyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56522-24-8
Record name tert-Butyldimethylsilyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56522-24-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyldimethylsilyl cyanide
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tert-Butyldimethylsilyl cyanide
Reactant of Route 3
tert-Butyldimethylsilyl cyanide
Reactant of Route 4
tert-Butyldimethylsilyl cyanide
Reactant of Route 5
tert-Butyldimethylsilyl cyanide
Reactant of Route 6
tert-Butyldimethylsilyl cyanide
Customer
Q & A

Q1: Why is TBDMSCN preferred over trimethylsilyl cyanide (TMSCN) in reactions with sterically hindered ketones?

A1: TBDMSCN, with its bulky tert-butyl group, exhibits superior reactivity with sterically hindered ketones compared to TMSCN. [] This enhanced reactivity is attributed to the steric bulk of the TBDMS group, which likely favors the formation of the crucial tetrahedral intermediate during the nucleophilic addition of the cyanide.

Q2: What catalytic systems are effective in promoting the addition of TBDMSCN to ketones?

A2: Both Lewis acids and bases can effectively catalyze the addition of TBDMSCN to ketones. Research has shown successful applications of zinc iodide (ZnI2) as a Lewis acid catalyst in dichloromethane at room temperature. [, ] On the other hand, bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane have also demonstrated good catalytic activity. [] Additionally, heterogeneous catalysts like tin ion-exchanged montmorillonite have been found to be efficient in promoting these additions, even with sterically congested ketones. [, ]

Q3: Can you provide an example of a specific application of TBDMSCN in organic synthesis?

A3: TBDMSCN plays a crucial role in the stereocontrolled synthesis of orthogonally protected anti,anti-4-amino-3,5-piperidine diols. [, ] The synthetic route involves the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes with TBDMSCN, which is efficiently promoted by molecular sieves or a catalytic amount of sodium carbonate. This reaction yields O-silylated β-lactam cyanohydrins with good yield and diastereoselectivity. These intermediates are then further elaborated into the target piperidine diols via a series of carefully orchestrated transformations.

Q4: Is there evidence for a stepwise mechanism in the ring-opening of epoxides with TBDMSCN?

A4: Yes, research suggests a stepwise mechanism for the ring-opening of sterically hindered epoxides with TBDMSCN in the presence of zinc iodide. [, ] This contrasts with less hindered epoxides, where a concerted mechanism might be operational. The steric bulk of the TBDMS group likely contributes to the preference for a stepwise pathway in these reactions.

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